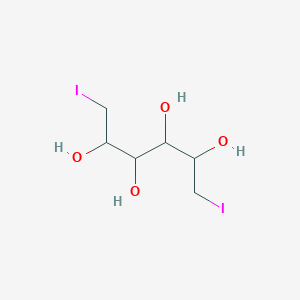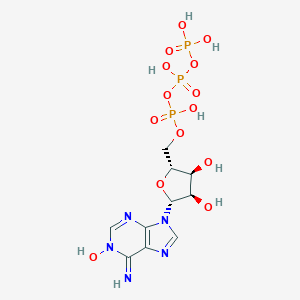
Adenosine N(1)-oxide triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine N(1)-oxide triphosphate (ATPγS) is a modified form of adenosine triphosphate (ATP), which plays a crucial role in cellular energy metabolism. ATPγS is widely used in scientific research as a non-hydrolysable analogue of ATP, which can mimic the biological effects of ATP without being degraded by cellular enzymes.
作用機序
Adenosine N(1)-oxide triphosphateγS exerts its biological effects by binding to the Adenosine N(1)-oxide triphosphate-binding site of target proteins. The extra sulfur atom in the gamma phosphate group of Adenosine N(1)-oxide triphosphateγS prevents the hydrolysis of the Adenosine N(1)-oxide triphosphate molecule by cellular enzymes, leading to the prolonged activation or inhibition of target proteins. The mechanism of action of Adenosine N(1)-oxide triphosphateγS is similar to that of Adenosine N(1)-oxide triphosphate, but with a longer duration of action.
Biochemical and Physiological Effects
Adenosine N(1)-oxide triphosphateγS has been shown to have a wide range of biochemical and physiological effects in various cellular and animal models. Adenosine N(1)-oxide triphosphateγS can activate or inhibit Adenosine N(1)-oxide triphosphate-dependent enzymes, such as kinases and phosphatases, leading to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis. Adenosine N(1)-oxide triphosphateγS can also affect ion channels and transporters, leading to changes in membrane potential and ion homeostasis. In addition, Adenosine N(1)-oxide triphosphateγS can modulate neurotransmitter release and synaptic plasticity, leading to changes in neuronal activity and behavior.
実験室実験の利点と制限
Adenosine N(1)-oxide triphosphateγS has several advantages for lab experiments. First, Adenosine N(1)-oxide triphosphateγS can mimic the biological effects of Adenosine N(1)-oxide triphosphate without being degraded by cellular enzymes, leading to a longer duration of action. Second, Adenosine N(1)-oxide triphosphateγS can be easily synthesized and purified, leading to a high degree of control over the purity and stability of the product. Third, Adenosine N(1)-oxide triphosphateγS can be used to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis. However, Adenosine N(1)-oxide triphosphateγS also has some limitations for lab experiments. First, Adenosine N(1)-oxide triphosphateγS may have off-target effects on other Adenosine N(1)-oxide triphosphate-binding proteins, leading to non-specific effects. Second, Adenosine N(1)-oxide triphosphateγS may have different pharmacokinetic properties compared to Adenosine N(1)-oxide triphosphate, leading to different biological effects.
将来の方向性
There are several future directions for the study of Adenosine N(1)-oxide triphosphateγS. First, the development of new analogues of Adenosine N(1)-oxide triphosphateγS with improved pharmacokinetic properties and specificity for target proteins. Second, the application of Adenosine N(1)-oxide triphosphateγS in the study of disease models, such as cancer, neurodegenerative diseases, and metabolic disorders. Third, the integration of Adenosine N(1)-oxide triphosphateγS with other experimental techniques, such as optogenetics and imaging, to study the real-time dynamics of cellular processes. Fourth, the development of new methods to deliver Adenosine N(1)-oxide triphosphateγS to specific tissues or cells, leading to targeted modulation of biological processes. Overall, Adenosine N(1)-oxide triphosphateγS is a valuable tool for scientific research, with a wide range of potential applications in various fields of biology and medicine.
合成法
Adenosine N(1)-oxide triphosphateγS can be synthesized by the reaction of adenosine 5'-triphosphate with sulfuric acid or phosphorus pentasulfide. The resulting product is a non-hydrolysable analogue of Adenosine N(1)-oxide triphosphate, which has an extra sulfur atom in the gamma phosphate group. The synthesis method of Adenosine N(1)-oxide triphosphateγS is well-established, and the purity and stability of the product can be easily controlled.
科学的研究の応用
Adenosine N(1)-oxide triphosphateγS has been widely used in scientific research as a tool to study the biological effects of Adenosine N(1)-oxide triphosphate. Due to its non-hydrolysable nature, Adenosine N(1)-oxide triphosphateγS can mimic the biological effects of Adenosine N(1)-oxide triphosphate without being degraded by cellular enzymes. Adenosine N(1)-oxide triphosphateγS can be used to activate or inhibit Adenosine N(1)-oxide triphosphate-dependent enzymes, such as kinases and phosphatases, and to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
特性
CAS番号 |
17670-17-6 |
|---|---|
分子式 |
C10H16N5O14P3 |
分子量 |
523.18 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
DFIOPRBTTKTDKA-KQYNXXCUSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
同義語 |
adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)
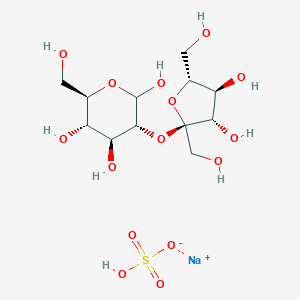

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
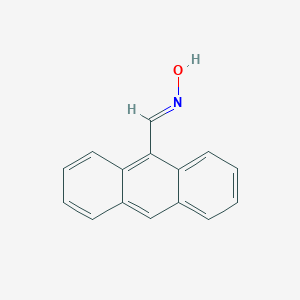
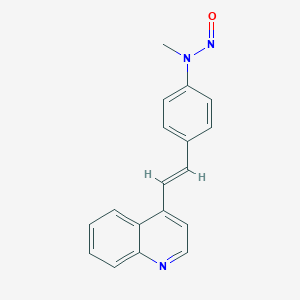
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
